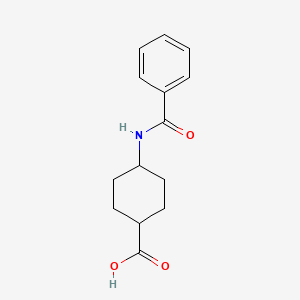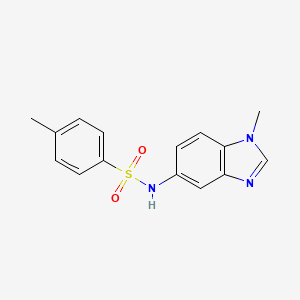![molecular formula C9H10ClN3O3 B5789993 methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, also known as MCC, is a chemical compound that has been widely used in scientific research for its unique properties. MCC is a hydrazine derivative that has been synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been shown to inhibit the activity of proteasomes by binding to the active site of the proteasome and blocking the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which can lead to cell death.
Biochemical and Physiological Effects
methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the activation of the unfolded protein response. methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has also been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has several advantages for use in laboratory experiments, including its ability to selectively inhibit the activity of proteasomes, which allows for the study of the role of proteasomes in various cellular processes. However, methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate also has limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the study of methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, including the development of more selective proteasome inhibitors, the identification of new targets for methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, and the study of the role of proteasomes in various diseases and cellular processes. Additionally, the potential use of methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate in drug development and therapy warrants further investigation.
合成方法
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate can be synthesized through a variety of methods, including the reaction of 4-chloroaniline with ethyl chloroformate to produce ethyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, which can then be methylated to produce methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate. Other methods include the reaction of 4-chloroaniline with methyl chloroformate and hydrazine hydrate, or the reaction of 4-chloroaniline with methyl hydrazinecarboxylate.
科学研究应用
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been widely used in scientific research for its unique properties, including its ability to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been used in the study of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
属性
IUPAC Name |
methyl N-[(4-chlorophenyl)carbamoylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-16-9(15)13-12-8(14)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,13,15)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDKWFUDDRSSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)
![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)



![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)

![2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5789995.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)
